1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone
Description
This compound features a pyridazinone core substituted at position 3 with a 4-ethyl-5-(methylsulfanyl)-1,2,4-triazole moiety and at position 1 with a 4-chlorophenyl group. Such derivatives are often explored in medicinal and agrochemical research due to their heterocyclic diversity .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5OS/c1-3-20-14(17-18-15(20)23-2)13-12(22)8-9-21(19-13)11-6-4-10(16)5-7-11/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXSFVREPRRBKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the pyridazinone core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the triazole ring: This step involves the reaction of the pyridazinone intermediate with ethyl and methylsulfanyl substituents under specific conditions, such as the use of strong bases or catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the pyridazinone core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a receptor site, blocking the action of a natural ligand and thereby modulating a biological response.
Comparison with Similar Compounds
Substituent Variations at the Triazole Position 5
The substituent at position 5 of the triazole ring is critical for modulating properties. Key analogs include:
Key Observations :
- Electronic Effects : The methylsulfanyl group in the target compound is electron-donating, whereas propadienylsulfanyl (in ) introduces conjugated π-bonds, altering electron density.
- Steric Considerations : Aryl-sulfanyl groups (e.g., 4-methylphenyl in ) introduce significant steric hindrance, which may impact binding to biological targets.
Pyridazinone and Aromatic Ring Modifications
Variations in the pyridazinone core or attached aryl groups influence physicochemical and pharmacological profiles:
Key Observations :
- Halogen vs. Hydroxyl : The 4-chlorophenyl group in the target compound offers hydrophobic and halogen-bonding capabilities, contrasting with the polar -OH group in .
- Hybrid Systems: The trifluoromethylpyridine-pyrazole hybrid in demonstrates how core heterocycle replacement (pyridazinone → pyrazole) can drastically alter electronic properties and bioactivity.
Biological Activity
1-(4-Chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone (CAS No. 478077-60-0) is a synthetic compound with a complex molecular structure that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other therapeutic potentials.
Chemical Structure and Properties
- Molecular Formula : C15H14ClN5OS
- Molecular Weight : 347.82 g/mol
- IUPAC Name : 1-(4-chlorophenyl)-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pyridazin-4-one
The compound features a pyridazinone core and a triazole ring, both known for their biological activity. The presence of the chlorophenyl and methylsulfanyl groups contributes to its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, showing significant anti-proliferative effects.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-116 (Colon Cancer) | 6.2 | |
| T47D (Breast Cancer) | 27.3 | |
| HepG2 (Liver Cancer) | 12.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may serve as a lead structure for developing new anticancer agents.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells. It may inhibit key enzymes involved in tumor growth and proliferation or modulate signaling pathways that lead to apoptosis (programmed cell death).
In particular, the triazole moiety is known for its role in enzyme inhibition, which can disrupt cancer cell metabolism and survival pathways.
Other Pharmacological Activities
Beyond its anticancer properties, research indicates that this compound may exhibit additional biological activities:
- Antimicrobial Activity : The compound's structural features suggest potential efficacy against various bacterial and fungal strains.
- Anti-inflammatory Effects : Similar compounds have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
- Antioxidant Properties : The presence of sulfur in the methylsulfanyl group may contribute to antioxidant activity, protecting cells from oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds within the same chemical class:
- A study on thiazolidinone derivatives demonstrated significant anticancer activity through enzyme inhibition pathways, highlighting the importance of structural modifications in enhancing biological efficacy .
- Another research effort focused on ultrasound-assisted synthesis of triazole derivatives reported promising anti-proliferative activities against liver cancer cells .
These findings underscore the potential of modifying existing scaffolds to enhance therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
